Cas no 1216809-64-1 (1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride)

1-Benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride is a benzimidazole-derived compound with potential applications in pharmaceutical and chemical research. Its structure features a benzyl group at the 1-position and a phenoxymethyl substituent at the 2-position, enhancing its reactivity and binding affinity in biological systems. The hydrochloride salt form improves solubility, facilitating its use in aqueous-based formulations. This compound may serve as an intermediate in the synthesis of more complex molecules or as a scaffold for drug development due to its rigid benzimidazole core. Its well-defined chemical properties make it suitable for studies in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation.
1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride structure
1216809-64-1 structure
Product Name:1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride
CAS No:1216809-64-1
MF:C21H19ClN2O
MW:350.841364145279
CID:5948548
PubChem ID:18558640
Update Time:2025-06-13

1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride
    • 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride
    • 1216809-64-1
    • F0909-0165
    • AKOS026678800
    • 1-benzyl-2-(phenoxymethyl)benzimidazole;hydrochloride
    • Inchi: 1S/C21H18N2O.ClH/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H
    • InChI Key: HQOTWHZCKQTMSM-UHFFFAOYSA-N
    • SMILES: C1(COC2=CC=CC=C2)=NC2=CC=CC=C2N1CC1=CC=CC=C1.[H]Cl

Computed Properties

  • Exact Mass: 350.1185909g/mol
  • Monoisotopic Mass: 350.1185909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 376
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27Ų

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Additional information on 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride

Comprehensive Overview of 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride (CAS No. 1216809-64-1)

The compound 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride (CAS No. 1216809-64-1) is a specialized organic molecule with a unique structural framework. This benzodiazole derivative has garnered significant attention in pharmaceutical and materials science research due to its potential applications. The presence of both benzyl and phenoxymethyl groups in its structure contributes to its distinct chemical properties, making it a subject of interest for researchers exploring novel bioactive compounds.

In recent years, the demand for heterocyclic compounds like 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride has surged, driven by their versatility in drug discovery and development. Researchers are particularly intrigued by its potential role in modulating biological pathways, which aligns with current trends in targeted therapy and precision medicine. The compound's CAS No. 1216809-64-1 serves as a critical identifier in global chemical databases, ensuring accurate referencing in academic and industrial settings.

The synthesis of 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride involves multi-step organic reactions, often requiring precise control of reaction conditions to achieve high yields. Its hydrochloride salt form enhances solubility, a property highly valued in pharmaceutical formulations. This characteristic has led to increased exploration of its potential in improving drug delivery systems, a hot topic in modern pharmacokinetics research.

From a structural perspective, the benzodiazole core of this compound shares similarities with several clinically relevant molecules, sparking interest in its possible structure-activity relationships (SAR). Computational chemistry approaches, including molecular docking and QSAR modeling, are frequently employed to predict its interactions with biological targets. These techniques align with the growing emphasis on in silico drug design in the pharmaceutical industry.

Analytical characterization of CAS No. 1216809-64-1 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide crucial insights into its molecular conformation and purity, essential considerations for research applications. The compound's stability profile under various conditions is another active area of investigation, particularly for researchers developing long-acting formulations.

In material science applications, the 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole scaffold shows promise as a building block for advanced materials. Its aromatic system and potential for π-π stacking interactions make it interesting for designing organic semiconductors and luminescent materials. This aligns with current research trends in organic electronics and optoelectronic devices.

Quality control protocols for 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride emphasize rigorous purity assessment, typically requiring HPLC analysis with detection thresholds below 0.1%. Such stringent standards reflect its potential use in sensitive applications where impurity profiles could significantly impact performance. This attention to quality aligns with broader industry movements toward quality by design (QbD) principles.

The patent landscape surrounding CAS No. 1216809-64-1 reveals growing intellectual property interest, particularly in pharmaceutical compositions. This trend mirrors the increasing value placed on small molecule therapeutics in the healthcare sector. Researchers are actively exploring structure modifications to enhance the compound's properties while maintaining its core benzodiazole framework.

Environmental and safety assessments of 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride follow standard protocols for research chemicals. While not classified as hazardous under normal handling conditions, proper laboratory practices including personal protective equipment (PPE) are recommended. These precautions align with the scientific community's emphasis on responsible research practices.

Future research directions for CAS No. 1216809-64-1 may explore its potential in emerging fields such as proteolysis targeting chimeras (PROTACs) or as a scaffold for covalent inhibitors. The compound's modular structure allows for systematic modifications, making it a versatile platform for medicinal chemistry exploration. Such applications resonate with current interests in next-generation therapeutics.

In conclusion, 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole hydrochloride represents an intriguing chemical entity with multifaceted research potential. Its CAS No. 1216809-64-1 serves as a gateway to extensive scientific literature and ongoing investigations. As research methodologies advance and interdisciplinary approaches gain prominence, this compound will likely continue to attract scientific attention across multiple domains.

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